molecular formula C11H11ClN2 B13850201 1-(6-Chloropyridin-2-yl)cyclopentanecarbonitrile

1-(6-Chloropyridin-2-yl)cyclopentanecarbonitrile

Cat. No.: B13850201
M. Wt: 206.67 g/mol
InChI Key: UTKCDJVKIAPMGI-UHFFFAOYSA-N
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Description

1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile is an organic compound that features a cyclopentane ring substituted with a nitrile group and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile typically involves the reaction of 6-chloropyridine with cyclopentanone followed by the introduction of a nitrile group. One common method includes:

    Cyclopentanone Reaction: Cyclopentanone is reacted with 6-chloropyridine in the presence of a base such as sodium hydride or potassium tert-butoxide to form the intermediate 1-(6-chloropyridin-2-yl)cyclopentanol.

    Nitrile Introduction: The intermediate is then treated with a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the nitrile group, resulting in the formation of 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The cyclopentane ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include cyclopentanone derivatives with additional functional groups.

Scientific Research Applications

1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloropyridinyl group can interact with active sites of enzymes, while the nitrile group can form hydrogen bonds or coordinate with metal ions in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
  • 1-(6-chloropyridin-2-yl)cyclopentanol
  • 1-(6-chloropyridin-2-yl)cyclohexane-1-carbonitrile

Comparison: 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile is unique due to its specific combination of a cyclopentane ring and a nitrile group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C11H11ClN2/c12-10-5-3-4-9(14-10)11(8-13)6-1-2-7-11/h3-5H,1-2,6-7H2

InChI Key

UTKCDJVKIAPMGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=NC(=CC=C2)Cl

Origin of Product

United States

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